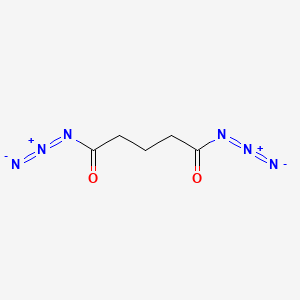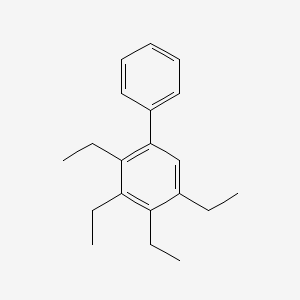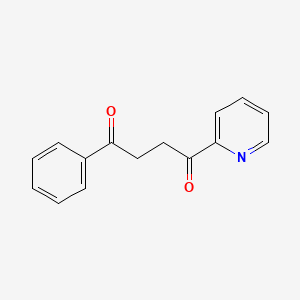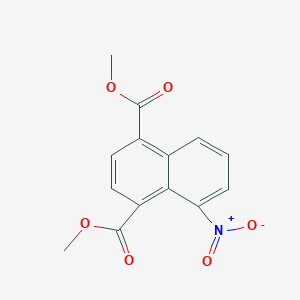
Dimethyl 5-nitronaphthalene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-nitronaphthalene-1,4-dicarboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two ester groups and a nitro group attached to a naphthalene ring. It is primarily used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 5-nitronaphthalene-1,4-dicarboxylate can be synthesized through a multi-step process. One common method involves the nitration of dimethyl naphthalene-1,4-dicarboxylate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 5-position of the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 5-nitronaphthalene-1,4-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and mild temperatures.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Dimethyl 5-aminonaphthalene-1,4-dicarboxylate.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation: Oxidized naphthalene derivatives, though these are less common.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-nitronaphthalene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl 5-nitronaphthalene-1,4-dicarboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and functions, making the compound useful in studies of cellular responses to nitroaromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Dimethyl naphthalene-1,4-dicarboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Dimethyl 5-aminonaphthalene-1,4-dicarboxylate: The reduced form of dimethyl 5-nitronaphthalene-1,4-dicarboxylate, with different reactivity and applications.
Dimethyl 2,6-dimethylnaphthalene-1,4-dicarboxylate: Another naphthalene derivative with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both ester and nitro groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo reduction and substitution reactions makes it valuable in various chemical and biological studies.
Eigenschaften
CAS-Nummer |
63614-03-9 |
|---|---|
Molekularformel |
C14H11NO6 |
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
dimethyl 5-nitronaphthalene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H11NO6/c1-20-13(16)9-6-7-10(14(17)21-2)12-8(9)4-3-5-11(12)15(18)19/h3-7H,1-2H3 |
InChI-Schlüssel |
HWSJTTWHQTVLRS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC=C(C2=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


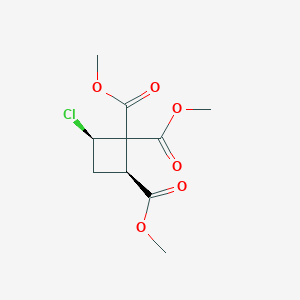
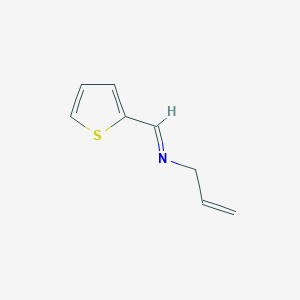
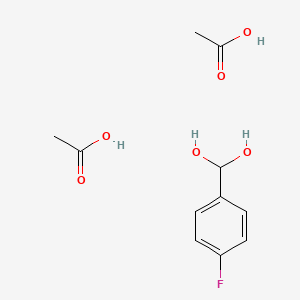
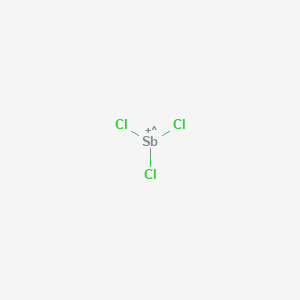
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)

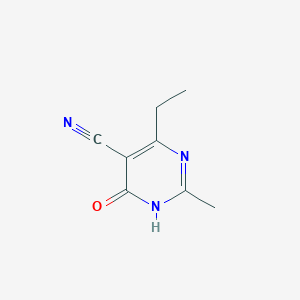

![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
